Cas no 900634-65-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)

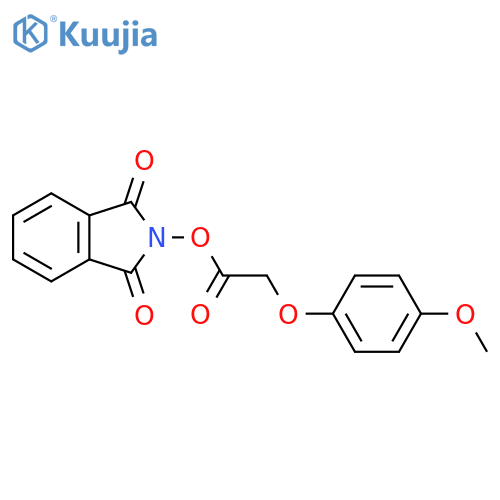

900634-65-3 structure

商品名:1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- 900634-65-3

- (1,3-Dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate

- EN300-6516366

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate

-

- インチ: 1S/C17H13NO6/c1-22-11-6-8-12(9-7-11)23-10-15(19)24-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3

- InChIKey: OVFVPNPWBRRLTA-UHFFFAOYSA-N

- ほほえんだ: O(C(COC1C=CC(=CC=1)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 327.07428713g/mol

- どういたいしつりょう: 327.07428713g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6516366-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 5g |

$2110.0 | 2023-05-23 | |

| Enamine | EN300-6516366-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 0.1g |

$252.0 | 2023-05-23 | |

| Enamine | EN300-6516366-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 2.5g |

$1428.0 | 2023-05-23 | |

| Aaron | AR027ZWL-500mg |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 500mg |

$808.00 | 2025-02-15 | |

| Aaron | AR027ZWL-5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 5g |

$2927.00 | 2023-12-15 | |

| 1PlusChem | 1P027ZO9-250mg |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 250mg |

$508.00 | 2024-04-20 | |

| 1PlusChem | 1P027ZO9-500mg |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 500mg |

$766.00 | 2024-04-20 | |

| Aaron | AR027ZWL-10g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 10g |

$4331.00 | 2023-12-15 | |

| 1PlusChem | 1P027ZO9-50mg |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 50mg |

$262.00 | 2024-04-20 | |

| Enamine | EN300-6516366-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate |

900634-65-3 | 95% | 10g |

$3131.0 | 2023-05-23 |

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

900634-65-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量